

Spectroscopic Analysis of 2-Hydroxy-5-nitrobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2-Hydroxy-5-nitrobenzonitrile** ($C_7H_4N_2O_3$), a compound of interest in medicinal chemistry and materials science. This document compiles available mass spectrometry data and presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and spectroscopic principles. Detailed experimental protocols for acquiring such data are also provided to aid researchers in their analytical workflows.

Mass Spectrometry (MS)

Mass spectrometry of **2-Hydroxy-5-nitrobenzonitrile** confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization.

Data Presentation

The table below summarizes the key mass spectrometry data obtained from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.^[1]

Property	Value	Source
Molecular Formula	C ₇ H ₄ N ₂ O ₃	PubChem
Molecular Weight	164.12 g/mol	PubChem
Mass Spectrometry Type	Electron Ionization (EI)	PubChem
Molecular Ion Peak [M] ⁺ •	m/z = 164	PubChem
Major Fragment 1	m/z = 90	PubChem
Major Fragment 2	m/z = 63	PubChem

Experimental Protocol

Objective: To acquire the mass spectrum of **2-Hydroxy-5-nitrobenzonitrile** using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Instrumentation:

- Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5ms).
- Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

- Sample Preparation: A dilute solution of **2-Hydroxy-5-nitrobenzonitrile** is prepared in a volatile organic solvent (e.g., methanol or ethyl acetate).
- Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid vaporization.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the capillary column. The temperature of the GC oven is programmed to ramp up (e.g., from 100 °C to 280 °C) to separate the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺•).

- **Fragmentation:** The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals.
- **Mass Analysis:** The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for **2-Hydroxy-5-nitrobenzonitrile** is not readily available in public databases. The data presented below is predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ^1H NMR Data

Solvent: DMSO- d_6 Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (br)	1H	-OH
~8.40	Doublet	1H	H-6 (ortho to -NO ₂)
~8.25	Doublet of doublets	1H	H-4 (meta to -NO ₂ , ortho to -CN)
~7.30	Doublet	1H	H-3 (ortho to -OH)

Predicted ^{13}C NMR Data

Solvent: DMSO- d_6 Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~160	C-2 (-OH)
~142	C-5 (-NO ₂)
~128	C-4
~125	C-6
~118	C-3
~116	-CN
~108	C-1 (-CN)

Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-Hydroxy-5-nitrobenzonitrile**.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.

Methodology:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-10 mg of **2-Hydroxy-5-nitrobenzonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
 - For ¹³C NMR, a more concentrated sample (20-50 mg) is preferred.
- Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication.
- Transfer: Using a pipette, transfer the solution to a clean, dry NMR tube.
- Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H spectrum using a standard pulse sequence. Key parameters include the number of scans, acquisition time, and relaxation delay.
- Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to the ^1H spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data (Free Induction Decay).
 - Perform phase and baseline corrections.
 - Reference the chemical shifts to the residual solvent peak (DMSO- d_6 : δ 2.50 ppm for ^1H , δ 39.52 ppm for ^{13}C).
 - Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Disclaimer: A detailed experimental IR spectrum with peak assignments for **2-Hydroxy-5-nitrobenzonitrile** is not readily available. The data presented is based on typical IR absorption frequencies for the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibration
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
~3100	Medium	Aromatic C-H stretch
~2230	Medium, Sharp	C≡N stretch (nitrile)
1620 - 1580	Medium	Aromatic C=C stretch
1550 - 1475	Strong	Asymmetric N-O stretch (nitro group)
1360 - 1290	Strong	Symmetric N-O stretch (nitro group)
~1300	Strong	In-plane O-H bend
~1200	Strong	C-O stretch (phenolic)
900 - 675	Strong	Out-of-plane C-H bend (aromatic)

Experimental Protocol

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid **2-Hydroxy-5-nitrobenzonitrile**.

Instrumentation:

- FTIR Spectrometer.
- Attenuated Total Reflectance (ATR) accessory or KBr press.

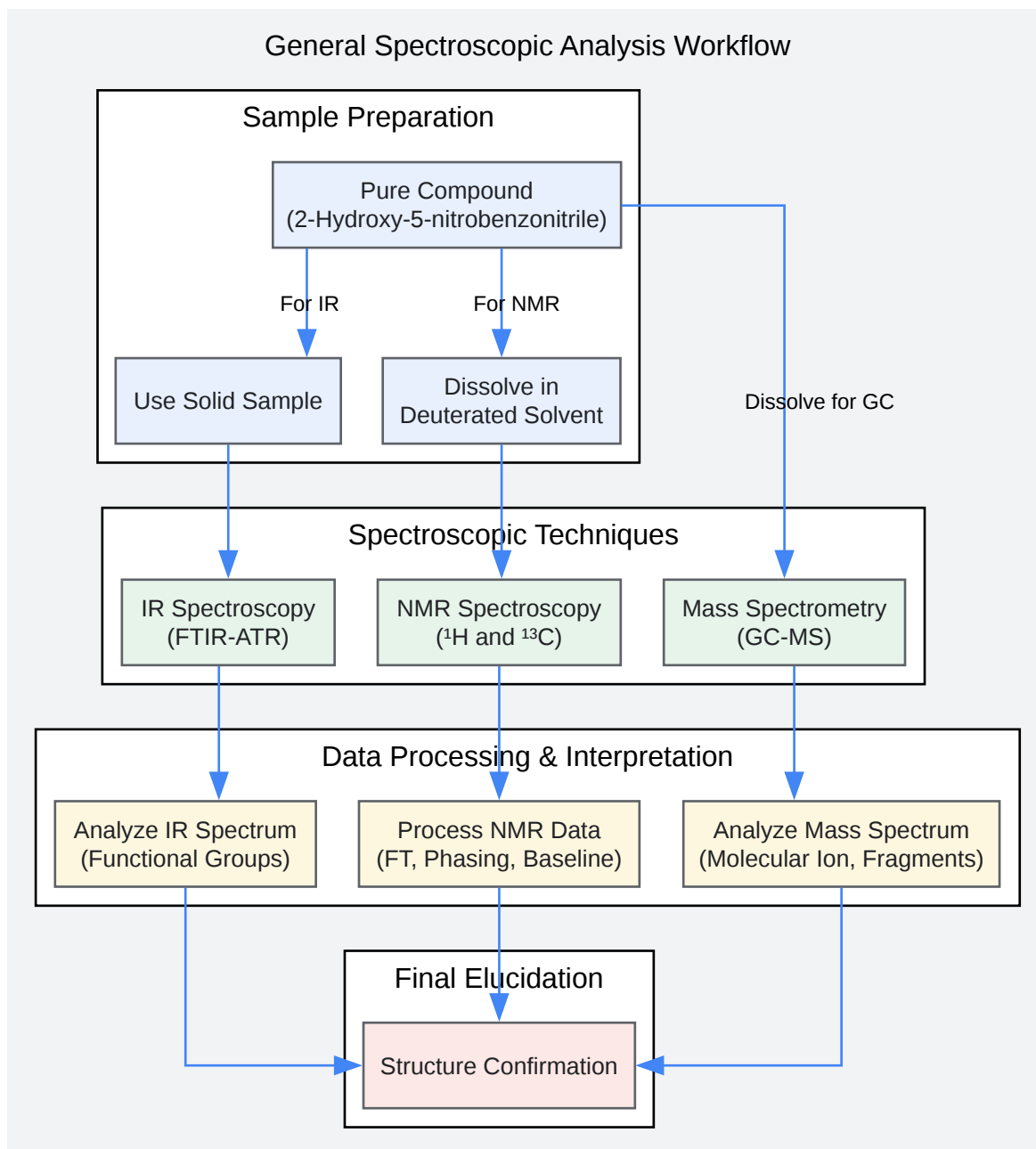
Methodology (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small amount of the solid **2-Hydroxy-5-nitrobenzonitrile** powder onto the ATR crystal.

- **Pressure Application:** Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Acquire the FTIR spectrum. The infrared beam passes through the crystal and reflects off the internal surface in contact with the sample, where it is absorbed at specific frequencies corresponding to the vibrational modes of the molecule.
- **Data Processing:** The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform. The background spectrum is automatically subtracted.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Hydroxy-5-nitrobenzonitrile**.



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Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

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References

- 1. 2-Hydroxy-5-nitrobenzonitrile | C₇H₄N₂O₃ | CID 11116377 - PubChem [pubchem.ncbi.nlm.nih.gov]
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